molecular formula C16H18N6O B2417166 3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one CAS No. 2176124-61-9

3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one

Numéro de catalogue B2417166
Numéro CAS: 2176124-61-9
Poids moléculaire: 310.361
Clé InChI: YRUMYWRNMGKXLG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a 7H-pyrrolo[2,3-d]pyrimidine derivative . It is stored in a sealed, dry environment, preferably in a freezer under -20°C . It has been identified as a promising antiviral agent against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV) .


Synthesis Analysis

The synthesis of this compound has been explored in several studies. For example, a study identified it as an anti-ZIKV agent and investigated its 7H-pyrrolo[2,3-d]pyrimidine core structure, leading to several inhibitors that possess promising anti-ZIKV activity .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a 7H-pyrrolo[2,3-d]pyrimidine core structure . This core structure is critical for its inhibitory activity against certain targets .

Applications De Recherche Scientifique

Preclinical Pharmacology and Pharmacokinetics

This compound has been studied for its selective inhibition properties on specific receptors, demonstrating potential in the treatment of major depressive disorders. For example, a study detailed the preclinical pharmacodynamics and pharmacokinetics of a compound (CERC-301), highlighting its high-binding affinity to GluN2B subunits of N-methyl-D-aspartate (NMDA) receptors. The research underscored its efficacy in animal models and its promising pharmacokinetic profile in humans, suggesting doses that could result in clinically relevant plasma exposure without raising safety concerns (Garner et al., 2015).

Metabolism and Excretion Studies

Investigations into the metabolism and excretion patterns of novel compounds are crucial for understanding their safety and efficacy profiles. Studies on compounds like BMS-690514 and INCB018424 have provided insights into their extensive metabolism and the roles of various metabolic pathways in humans. For instance, the metabolism and disposition of [14C]BMS-690514, a multi-receptor inhibitor, was explored, revealing that it is well absorbed, extensively metabolized, and excreted via bile and urine (Christopher et al., 2010). Similarly, the metabolism, excretion, and pharmacokinetics of [14C]INCB018424, a selective Janus kinase inhibitor, were studied, showing rapid absorption, significant excretion in urine and feces, and minimal accumulation between single and multiple dosing (Shilling et al., 2010).

Genetic Variability and Drug Metabolism

Research has also focused on the genetic factors influencing the metabolism of therapeutic agents, particularly those involving dihydropyrimidine dehydrogenase (DPYD) gene polymorphisms. These studies are critical for predicting patient-specific responses to treatment and avoiding adverse effects. Screening for DPYD genetic variants across different ethnic groups has revealed significant variability, underlining the importance of genetic testing in personalized medicine approaches (Shin et al., 2013).

Orientations Futures

The future directions for this compound involve further investigation of its antiviral activity against flaviviruses such as ZIKV and DENV . Additionally, its 7H-pyrrolo[2,3-d]pyrimidine core structure could be explored further to develop new chemotypes in the design of small molecules against flaviviruses .

Propriétés

IUPAC Name

3-[[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O/c23-14-2-5-17-11-22(14)9-12-3-7-21(8-4-12)16-13-1-6-18-15(13)19-10-20-16/h1-2,5-6,10-12H,3-4,7-9H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUMYWRNMGKXLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC=CC2=O)C3=NC=NC4=C3C=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.